2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide
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Overview
Description
The compound “PMID12614873C2b-1” is a small molecule antagonist known for its potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry . This compound has garnered significant interest due to its potential therapeutic applications in treating various diseases, including those related to inflammation and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The initial synthesis involves the formation of the core structure of the compound using a combination of organic reagents and catalysts.
Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of “PMID12614873C2b-1” would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“PMID12614873C2b-1” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving “PMID12614873C2b-1” include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
“PMID12614873C2b-1” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving chemokine receptors.
Medicine: Explored for its potential therapeutic applications in treating diseases such as HIV, inflammation, and other immune-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
The mechanism of action of “PMID12614873C2b-1” involves its interaction with chemokine receptors CCR1 and CCR3 . By binding to these receptors, the compound inhibits their function, thereby blocking the entry of HIV-1 and reducing eosinophil activity. This dual action makes it a promising candidate for therapeutic applications in both viral infections and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “PMID12614873C2b-1” include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Ivonescimab: A bispecific antibody targeting PD-1 and VEGF, used in cancer therapy.
Enoblituzumab: A monoclonal antibody targeting B7-H3, used in immunotherapy.
Uniqueness
What sets “PMID12614873C2b-1” apart from these similar compounds is its dual inhibition of CCR1 and CCR3, which provides a broader spectrum of activity against both viral infections and inflammatory conditions. This unique mechanism of action makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C36H48N4O3 |
---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C36H48N4O3/c37-23-27-12-9-19-40(25-27)36(42)28-15-16-33-31(22-28)34(30-13-7-8-14-32(30)43-33)35(41)38-29-17-20-39(21-18-29)24-26-10-5-3-1-2-4-6-11-26/h7-8,10,13-16,22,27,29,34H,1-6,9,11-12,17-21,23-25,37H2,(H,38,41)/t27-,34?/m0/s1 |
InChI Key |
AAPRNHKWNGDTOT-DVRVPOOOSA-N |
Isomeric SMILES |
C1CCCC=C(CCC1)CN2CCC(CC2)NC(=O)C3C4=CC=CC=C4OC5=C3C=C(C=C5)C(=O)N6CCC[C@H](C6)CN |
Canonical SMILES |
C1CCCC=C(CCC1)CN2CCC(CC2)NC(=O)C3C4=CC=CC=C4OC5=C3C=C(C=C5)C(=O)N6CCCC(C6)CN |
Origin of Product |
United States |
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